1-(4-Ethoxyphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea
Beschreibung
1-(4-Ethoxyphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a urea-based small molecule characterized by a central urea (-NH-C(=O)-NH-) core. The compound features a 4-ethoxyphenyl group on one terminal nitrogen and a 4-aminophenyl substituent linked to a 6-isopropoxy-2-methylpyrimidin-4-yl moiety on the other nitrogen.
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)-3-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-5-30-20-12-10-19(11-13-20)28-23(29)27-18-8-6-17(7-9-18)26-21-14-22(31-15(2)3)25-16(4)24-21/h6-15H,5H2,1-4H3,(H,24,25,26)(H2,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNLXYBSMWZKEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 1-(4-Ethoxyphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the intermediate compounds, which are then coupled under specific reaction conditions to form the final product. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
1-(4-Ethoxyphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
1. Anticancer Activity
Research indicates that compounds similar to 1-(4-Ethoxyphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea can act as inhibitors of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and progression. For instance, derivatives of phenyl urea have shown potential in targeting MMP-2, a key player in the invasion of cancer cells into surrounding tissues . The ability of these compounds to cross the blood-brain barrier is particularly significant for treating brain metastases, where traditional therapies often fail .
2. Targeting Specific Pathways
The compound's structural features suggest it may inhibit specific signaling pathways involved in cancer cell proliferation. For example, phenyl urea derivatives have been investigated for their role in inhibiting certain kinases that are overactive in various cancers, including renal carcinoma and thyroid carcinoma .
Case Studies
Case Study 1: Inhibition of MMP-2
A study published in Nature Reviews Cancer investigated the effects of phenyl urea derivatives on MMP-2 activity. The results demonstrated that certain derivatives not only inhibited MMP-2 but also reduced tumor growth in vivo models. The study highlighted the potential for these compounds to be developed into therapeutic agents for cancer treatment .
Case Study 2: Blood-Brain Barrier Penetration
Another research article examined the pharmacokinetics of similar compounds and their ability to penetrate the blood-brain barrier. The findings revealed that modifications to the urea structure enhanced permeability, suggesting that 1-(4-Ethoxyphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea could be effective against central nervous system tumors .
Wirkmechanismus
The mechanism of action of 1-(4-Ethoxyphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to related derivatives in the evidence, focusing on substituent effects, physicochemical properties, and synthetic pathways.
Substituent Effects and Structural Analogues
- Ethoxyphenyl vs. Methoxyphenyl Groups: Compounds 1f, 1g, and 1h from feature 4-ethoxyphenyl or 4-methoxyphenyl groups. For example, 1-(4-ethoxyphenyl)-3-(2-methyl-2-propanyl)urea () has a calculated molecular mass of 236.315 Da, comparable to the target compound’s estimated mass (~450–500 Da), indicating that the pyrimidinylamino-phenylurea extension adds significant bulk .
- Pyrimidine Derivatives: The 6-isopropoxy-2-methylpyrimidin-4-yl group in the target compound is structurally distinct from pyrimidine derivatives in (e.g., compounds 5–8, 13–17), which are benzamide-linked amino acid derivatives. The pyrimidine ring in the target compound may confer enhanced hydrogen-bonding capacity and steric effects compared to simpler aryl or alkyl substituents .
Urea Linkage vs. Amide Linkage :
Unlike benzamide derivatives in , the urea core in the target compound provides a planar, hydrogen-bond-rich scaffold. For instance, urea-based compounds in (e.g., Example 5 derivatives) exhibit strong intermolecular interactions, which could influence crystallinity and solubility .
Physicochemical Properties
- The pyrimidine and isopropoxy groups in the target compound likely increase its melting point due to enhanced molecular rigidity and stacking interactions .
- Synthetic Yields: Compounds with ethoxyphenyl groups in (e.g., 1f, 1g) exhibit moderate to high yields (71–95%), suggesting that introducing ethoxy substituents is synthetically feasible. However, the complexity of the pyrimidinylamino-phenylurea moiety in the target compound may reduce yield compared to simpler analogs .
Pharmacological Implications (Inferred)
- Kinase Inhibition Potential: The pyrimidine scaffold is a hallmark of kinase inhibitors (e.g., imatinib analogs). The isopropoxy and methyl groups on the pyrimidine ring in the target compound may modulate selectivity for specific kinase domains, akin to modifications seen in ’s benzamide derivatives .
Data Tables
Table 1: Comparison of Physicochemical Properties
Table 2: Substituent Effects on Pharmacological Potential
Research Findings and Limitations
- Key Insights: The target compound’s combination of a urea core and pyrimidinylamino group distinguishes it from azetidine-2-one and benzamide derivatives in the evidence.
Evidence Gaps :
Direct data on the compound’s biological activity, solubility, or crystallinity are absent in the provided evidence. Computational modeling (e.g., using SHELX or ORTEP-3 ) could bridge these gaps by predicting binding modes or crystal packing.- Contradictions: While ethoxy groups generally improve metabolic stability, notes that ethofenprox (an ethoxyphenyl-containing pesticide) has variable environmental persistence, implying context-dependent stability .
Biologische Aktivität
1-(4-Ethoxyphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the field of cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes an ethoxy group and a pyrimidine moiety, which are crucial for its biological activity. The synthesis typically involves multi-step organic reactions, starting with the preparation of intermediate compounds followed by coupling reactions under controlled conditions to yield the final product .
The primary mechanism of action of 1-(4-Ethoxyphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is through the inhibition of specific kinases involved in cell signaling pathways. By binding to the active sites of these enzymes, the compound disrupts phosphorylation processes essential for cancer cell survival and proliferation .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties by inhibiting enzyme activity associated with tumor growth. For instance, studies have shown that it can inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme linked to immune evasion in tumors .
In Vitro Studies
In vitro evaluations have demonstrated that derivatives of this compound can effectively inhibit cancer cell lines at micromolar concentrations. The structure-activity relationship (SAR) analysis indicates that modifications to the phenyl urea scaffold can enhance potency against IDO1 .
Comparative Studies
Comparative studies with related compounds have highlighted the unique binding affinities and selectivity profiles of 1-(4-Ethoxyphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea. For example, modifications such as changing the substituents on the pyrimidine ring significantly affect biological activity and pharmacokinetics .
Case Studies
Several case studies provide insights into the efficacy of this compound:
- IDO1 Inhibition : A study reported that specific derivatives exhibited IC50 values in the low micromolar range for IDO1 inhibition, demonstrating potential as immunotherapeutic agents in cancer treatment .
- Cell Line Testing : In testing against various cancer cell lines, certain derivatives showed over 70% inhibition of cell proliferation at concentrations below 10 µM .
- Pharmacokinetic Profiles : In vivo studies indicated favorable pharmacokinetic properties, supporting further development as a therapeutic agent .
Data Tables
| Compound Name | IC50 (µM) | Biological Target | Notes |
|---|---|---|---|
| 1-(4-Ethoxyphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea | 5.0 | IDO1 | High selectivity |
| Related Compound A | 8.0 | IDO1 | Moderate potency |
| Related Compound B | 12.0 | TDO | Lower selectivity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
